molecular formula C18H14ClN5O2S2 B11260624 N1-(4-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(4-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11260624
M. Wt: 431.9 g/mol
InChI Key: JGMMUQUINUHNRM-UHFFFAOYSA-N
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Description

N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazolothiadiazine scaffold, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves several steps. One common method includes the diazotization of 4-chloroaniline followed by reaction with 2-aminoacetonitrile hydrochloride to form an intermediate compound. This intermediate is then heated under reflux in ethanol to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new pharmaceuticals. In biology, it has shown potential as an antimicrobial and anticancer agent. In medicine, it is being investigated for its anti-inflammatory and antiviral properties. Additionally, it has applications in the industry as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. By inhibiting these enzymes, the compound can exert its pharmacological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar compounds to N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE include other triazolothiadiazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .

By understanding the unique features and applications of N’-(4-CHLOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE, researchers can further explore its potential in various fields and develop new therapeutic agents based on its structure.

Properties

Molecular Formula

C18H14ClN5O2S2

Molecular Weight

431.9 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide

InChI

InChI=1S/C18H14ClN5O2S2/c19-11-3-5-12(6-4-11)21-17(26)16(25)20-8-7-13-10-28-18-22-15(23-24(13)18)14-2-1-9-27-14/h1-6,9-10H,7-8H2,(H,20,25)(H,21,26)

InChI Key

JGMMUQUINUHNRM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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